molecular formula C9H17N3 B2964533 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine CAS No. 956440-75-8

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine

Katalognummer: B2964533
CAS-Nummer: 956440-75-8
Molekulargewicht: 167.256
InChI-Schlüssel: SESCICPBCSPNEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine is a pyrazole-derived amine with a molecular structure characterized by a 1H-pyrazole core substituted with an ethyl group at position 1, a methyl group at position 3, and a methylene-linked ethanamine moiety at position 4. The compound is utilized in medicinal chemistry and materials science due to its versatile functional groups, which allow for further derivatization or coordination with metal ions.

Key features include:

  • Substituents:
    • 1-Ethyl group: Enhances lipophilicity and steric bulk.
    • 3-Methyl group: Modulates electronic effects on the pyrazole ring.
    • 4-Methylene-ethanamine: Introduces a flexible aliphatic chain with a secondary amine, enabling interactions with biological targets or chelation.

Eigenschaften

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-10-6-9-7-12(5-2)11-8(9)3/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCICPBCSPNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=C1C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 1-ethyl-3-methyl-1H-pyrazole with chloroacetonitrile, followed by reduction of the nitrile group to an amine using hydrogenation or other reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions[][4].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine is an organic compound featuring a pyrazole ring structure, with the molecular formula C9H17N3C_9H_{17}N_3 and a molecular weight of approximately 167.26 g/mol. The compound's ethyl and methyl groups attached to the pyrazole nitrogen influence its chemical properties and potential biological activities. Pyrazole derivatives are of interest in medicinal chemistry because of their varied pharmacological profiles, which include anti-inflammatory and antimicrobial properties.

Scientific Research Applications

This compound has applications across various scientific fields:

  • Pharmaceutical research It is used as a pharmaceutical intermediate or an active ingredient in drug formulations.
  • Interaction Studies Interaction studies focus on its binding affinity to biological targets, crucial for optimizing its pharmacological profile and therapeutic applications. Techniques include:
    • Surface Plasmon Resonance (SPR)
    • Isothermal Titration Calorimetry (ITC)
    • Molecular Docking

Biological Activities of Pyrazoles
Research indicates that compounds containing pyrazole moieties, including this compound, exhibit various biological activities. Pyrazoles are known to exhibit antibacterial, anticancer, anti-tubercular, anti-inflammatory, antidepressant, antifungal, anxiolytic, anti-AIDS, and anti-malarial activities . Pyrazoles also exhibit promising antioxidant activities, analgesic properties, they bind to estrogen receptors, have neuroprotective properties, have the capability of binding to the monoamine oxidase enzyme, they have antihepatotoxicity properties, antileishmanial properties, antiproliferative properties, are preferred for tissue non-specific alkaline phosphatase inhibitor inhibition, act as cyclin-dependent kinase inhibitors, have anti-hyperglycemic properties, anti-nitric oxide synthases (NOSs), have immunosuppressant properties, and demonstrate insecticidal activities .

The specific products formed from reactions involving pyrazoles depend on the conditions and reagents used, allowing for a range of derivatives with potentially enhanced biological activities.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation reactions
  • Cyclization methods
  • Substitution reactions

These methods can vary in yield and purity based on reaction conditions, including temperature, solvent choice, and the presence of catalysts.

Table of Pyrazole Compounds

Compound NameStructure FeaturesUnique Aspects
1-Ethyl-3-methyl-1H-pyrazolePrecursor in synthesisBasic pyrazole structure
N-[1-Methyl-1H-pyrazol-4-yl]methyl]ethanamineDifferent substitution patternVarying biological activity
N-[1-Ethyl-1H-pyrazol-4-y]methyl]ethanamineAltered substitutionPotentially different reactivity

Wirkmechanismus

The mechanism of action of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their distinguishing features:

Table 1: Comparative Analysis of Pyrazole-Based Amines

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Properties/Applications Reference
Target Compound
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine
1-Ethyl, 3-Methyl, 4-CH$2$-NH-CH$2$CH$_3$ ~C${10}$H${17}$N$_{3}$ Intermediate for drug synthesis; moderate lipophilicity
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-ethanamine 1-Ethyl, 3,5-Dimethyl, 4-CH$2$-NH-CH$2$CH$_3$ C${10}$H${19}$N$_{3}$ Increased steric hindrance; potential for enhanced thermal stability
1-(1-Ethyl-1H-pyrazol-4-yl)ethanamine 1-Ethyl, 4-CH$2$-NH$2$ C${7}$H${13}$N$_{3}$ Simpler structure; higher solubility in polar solvents
N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine 1-Ethyl, 5-Methyl, 4-CH$2$-NH-CH$2$CH$_3$ C${9}$H${17}$N$_{3}$ Altered substitution pattern; impacts electronic distribution
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine 1-Ethyl, 3-Methyl, 4-CH$2$-NH-(CH$2$)$2$-C$6$H$4$-OCH$3$ C${16}$H${23}$N$_{3}$O Enhanced aromatic interactions; potential CNS activity

Structural and Functional Insights:

Substituent Position and Steric Effects: The 3,5-dimethyl analog (C${10}$H${19}$N$_{3}$) exhibits increased steric bulk compared to the target compound, which may influence binding affinity in biological systems or coordination geometry in metal complexes .

Amine Group Modifications :

  • The primary amine analog (C${7}$H${13}$N$_{3}$) lacks the ethyl group on the amine, resulting in higher polarity and water solubility, making it suitable for aqueous-phase reactions .
  • Aromatic extensions (e.g., 3-methoxyphenyl in C${16}$H${23}$N$_{3}$O) introduce π-π stacking capabilities, relevant to receptor-ligand interactions in drug design .

Safety and Handling: Compounds like 1-(1-ethyl-1H-pyrazol-4-yl)ethanamine and derivatives often require precautions due to amine reactivity.

Research Findings:

  • Synthetic Utility : The target compound serves as a precursor for antimalarial and antimicrobial agents, as evidenced by procedures for analogous amines in antimalarial imidazopyridazines .
  • Crystallography : Structural analogs have been refined using SHELXL , a program widely used for small-molecule crystallography, highlighting the importance of precise substituent positioning in crystal packing .

Biologische Aktivität

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine, identified by its CAS number 956440-75-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula C9H17N3C_9H_{17}N_3 and a molecular weight of 167.25 g/mol. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number956440-75-8
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study highlighted that aminopyrazole derivatives can inhibit the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells, with notable growth inhibition percentages of 54.25% and 38.44%, respectively .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds like this compound may inhibit cytokine production, particularly TNF-alpha, which plays a crucial role in inflammation and autoimmune diseases. This inhibition is critical for developing new therapeutic strategies for inflammatory conditions .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies on related pyrazole compounds indicate promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research suggests that substituents on the pyrazole ring significantly affect the compound's potency and selectivity towards specific biological targets. For example:

  • Alkyl Substituents : Variations in alkyl chain length can enhance or reduce activity.
  • Aromatic Rings : The introduction of aromatic groups often increases lipophilicity, improving membrane penetration and bioavailability.
  • Functional Groups : The presence of hydroxyl or amino groups can enhance hydrogen bonding interactions with biological targets, increasing affinity and specificity.

Study on Anticancer Properties

In a recent study, derivatives of N-(pyrazole) were synthesized and tested for their anticancer properties against various cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against cancer cells while sparing normal cells, highlighting the potential for selective targeting in cancer therapy .

Evaluation of Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory effects of aminopyrazole compounds, demonstrating their ability to inhibit LPS-induced TNF-alpha release in vitro. This finding suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Q & A

Q. What are the standard protocols for synthesizing N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine?

Synthesis typically involves nucleophilic substitution or reductive amination. For pyrazole derivatives, a common approach includes reacting a pyrazole-methyl halide precursor with ethanamine under basic conditions (e.g., K₂CO₃ in DMF) to facilitate substitution . Purification may require column chromatography or recrystallization. For example, similar compounds are synthesized using NaBH₄ reduction of imine intermediates in MeOH . Microwave-assisted synthesis (e.g., Biotage® reactors) can enhance reaction efficiency .

Q. What spectroscopic methods are recommended for structural characterization?

  • ¹H NMR : Analyze proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography : Resolve crystal packing and hydrogen bonding using SHELXL for refinement .
  • IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and pyrazole C=N stretches (~1600 cm⁻¹) .

Q. What safety protocols are critical during handling?

  • PPE : Use P95/P1 respirators for dust, chemical-resistant gloves (e.g., nitrile), and safety goggles .
  • Engineering controls : Work in fume hoods with negative pressure to prevent vapor exposure .
  • Waste disposal : Neutralize acidic/basic residues before transferring to licensed facilities .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved?

Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:

  • Data reprocessing : Use SHELXC/D/E for phase improvement and OLEX2 for model validation .
  • Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) rings, which stabilize crystal packing .
  • Density functional theory (DFT) : Compare computed vs. experimental bond lengths/angles to validate structural assignments .

Q. How can reaction yields be optimized for scale-up synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may improve regioselectivity for pyrazole derivatives .
  • Continuous flow reactors : Reduce side reactions and improve heat transfer for exothermic steps .

Q. How can stability under experimental conditions be systematically assessed?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for similar compounds) .
  • pH stability studies : Test solubility and degradation in buffers (pH 1–14) over 24–72 hours .
  • Light sensitivity : Expose to UV-Vis radiation (300–800 nm) and monitor via HPLC for photodegradation products .

Q. What computational methods predict hydrogen bonding interactions for drug design?

  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/ethanol) to identify stable conformers .
  • DFT with B3LYP/6-31G : Calculate H-bond donor/acceptor strengths and electrostatic potential surfaces .
  • Docking studies : Use AutoDock Vina to model binding affinities with biological targets (e.g., enzymes with pyrazole-binding pockets) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.